![molecular formula C20H20N4O4 B288067 N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine CAS No. 728042-45-3](/img/structure/B288067.png)
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine
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Overview
Description
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, also known as H2NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. H2NBD is a photochromic molecule that undergoes reversible photoisomerization upon exposure to light. This property has made it a valuable tool in studying various biological processes, such as protein-protein interactions, enzyme kinetics, and ion channel gating. In
Scientific Research Applications
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has found extensive applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary uses of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is in the study of protein-protein interactions. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be conjugated to proteins, and the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to detect changes in protein conformation upon ligand binding. This technique has been used to study various protein interactions, such as receptor-ligand binding and enzyme-substrate interactions.
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has also been used to study enzyme kinetics. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an enzyme, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in enzyme activity upon ligand binding. This technique has been used to study various enzymes, such as kinases and phosphatases.
In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been used to study ion channel gating. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an ion channel, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in ion channel activity upon ligand binding. This technique has been used to study various ion channels, such as voltage-gated ion channels and ligand-gated ion channels.
Mechanism of Action
The mechanism of action of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves reversible photoisomerization upon exposure to light. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine exists in two isomeric forms, the trans form and the cis form. Upon exposure to light, the trans form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine undergoes a photochemical reaction, resulting in the formation of the cis form. The cis form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can then be converted back to the trans form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in experiments, and it does not interfere with cellular processes. However, it is important to note that the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its reversible photoisomerization property. This property allows for the monitoring of changes in protein conformation, enzyme activity, and ion channel gating in real-time. In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is easy to conjugate to proteins and other molecules, making it a valuable tool in studying various biological processes.
However, there are also some limitations to using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments. One limitation is that the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine requires exposure to specific wavelengths of light, which may limit its use in certain experimental setups. In addition, the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in scientific research. One direction is the development of new conjugation methods for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, which may allow for its use in a wider range of experiments. Another direction is the development of new applications for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, such as in the study of membrane proteins and lipid-protein interactions. Finally, the development of new photochromic molecules with similar properties to N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine may lead to the discovery of new tools for studying biological processes.
Synthesis Methods
The synthesis of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 1,2-cyclohexanediamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
CAS RN |
728042-45-3 |
---|---|
Product Name |
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine |
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[(1R,2R)-2-[(2-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24(27)28/h1-2,5-8,11-14,17-18H,3-4,9-10H2/t17-,18-/m1/s1 |
InChI Key |
QKHJFYNPGVPCLF-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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